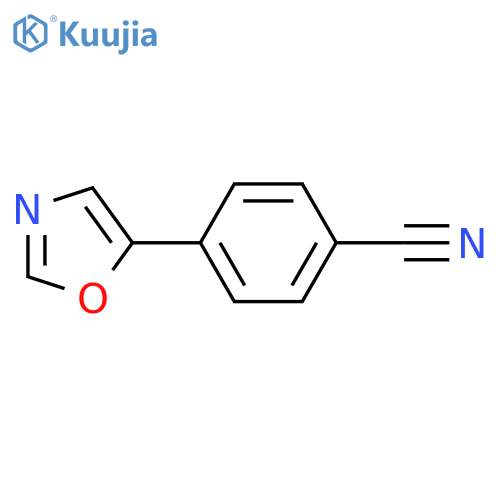

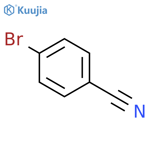

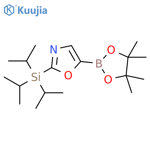

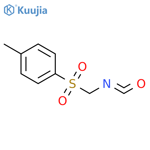

Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester: efficient route to 5-(het)aryloxazoles via Suzuki cross-coupling reaction

,

Tetrahedron,

2009,

65(32),

6348-6353